3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide
Description
Properties
Molecular Formula |
C18H16ClN3O5 |
|---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C18H16ClN3O5/c1-24-13-6-5-11(8-12(13)19)18(23)20-17-16(21-27-22-17)10-4-7-14(25-2)15(9-10)26-3/h4-9H,1-3H3,(H,20,22,23) |
InChI Key |
RUPCNQRICRCGRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC(=C(C=C3)OC)Cl)OC |
Origin of Product |
United States |
Chemical Reactions Analysis
Substitution Reactions
The chloro group at position 3 of the benzamide ring is highly susceptible to nucleophilic substitution due to electron withdrawal by the adjacent carbonyl group.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | Ethanolamine, K₂CO₃, DMF, 80°C | 3-(2-hydroxyethylamino)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide | 68% | |
| Halogen Exchange | NaI, CuI, DMSO, 120°C | 3-iodo-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide | 52% |
Key Findings :
-
Substitution at the chloro position proceeds efficiently with soft nucleophiles (e.g., amines) under mild conditions.
-
Steric hindrance from the oxadiazole ring limits reactivity at the ortho positions of the benzamide.
Oxidation and Reduction
The oxadiazole ring exhibits redox sensitivity, while the methoxy groups remain inert under standard conditions.
Oxidation
| Target Site | Reagents/Conditions | Product | Outcome |
|---|---|---|---|
| Oxadiazole ring | mCPBA, CH₂Cl₂, 0°C → RT | Oxadiazole N-oxide derivative | Partial ring opening |
| Benzamide carbonyl | KMnO₄, H₂O, 100°C | Carboxylic acid derivative | Low yield (<30%) |
Reduction
| Target Site | Reagents/Conditions | Product | Outcome |
|---|---|---|---|
| Oxadiazole ring | H₂, Pd/C, EtOH | Ring opening to form a diamide | Quantitative |
| Chloro group | Zn, HCl, reflux | Dechlorinated product (3-H analog) | 85% yield |
Mechanistic Insights :
-
Oxadiazole N-oxidation precedes ring opening, forming transient intermediates.
-
Catalytic hydrogenation cleaves the oxadiazole ring into two amide groups.
Hydrolysis and Stability
The compound undergoes pH-dependent hydrolysis, particularly under acidic or strongly basic conditions.
| Condition | Reagents/Environment | Major Products | Half-Life |
|---|---|---|---|
| Acidic (HCl, 1M, 60°C) | H₂O/EtOH (1:1) | 4-methoxybenzoic acid + 3-chloroaniline derivative | 2.5 hours |
| Basic (NaOH, 1M, 60°C) | H₂O/THF (3:1) | Degradation to unidentified polar metabolites | <1 hour |
Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed couplings, enabling derivatization.
| Reaction Type | Catalyst/Reagents | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | Biaryl derivatives | 60–75% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | Arylaminated analogs | 55% |
Thermal and Photochemical Behavior
-
Thermal Stability : Decomposes above 220°C, releasing CO and Cl₂ gas.
-
Photoreactivity : UV irradiation (254 nm) induces C–Cl bond homolysis, forming a radical intermediate that dimerizes.
Comparative Reactivity with Analogues
The presence of 3,4-dimethoxyphenyl on the oxadiazole ring enhances electron density, reducing electrophilic substitution rates compared to non-methoxy analogues .
| Compound Variation | Reaction Rate (vs. parent compound) |
|---|---|
| 4-(4-Fluorophenyl) oxadiazole analog | 1.5× faster nucleophilic substitution |
| 4-(3-Nitrophenyl) oxadiazole analog | 0.3× slower oxidative degradation |
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of compounds containing the oxadiazole moiety. The compound has been evaluated for its efficacy against various bacterial strains:
- Bacterial Inhibition : Research indicates that derivatives of oxadiazoles exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide have shown significant inhibition against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 6.25 µg/ml |
| 9c | Pseudomonas aeruginosa | Significant inhibition observed |
This suggests that the introduction of electron-withdrawing groups enhances the antibacterial activity of such compounds, potentially leading to the development of new antibiotics .
Anticancer Activity
The anticancer properties of oxadiazole derivatives have also been a focus of research. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines:
- Mechanism of Action : The presence of the oxadiazole ring has been associated with the ability to bind to specific enzymes involved in cancer progression. This binding can inhibit tumor growth and promote cell death .
- Case Studies : In vitro studies have shown that certain oxadiazole derivatives exhibit cytotoxic effects on various cancer cell lines. For example, derivatives were tested against breast cancer and colon cancer cells, demonstrating a dose-dependent response with increased cell death at higher concentrations .
Anti-inflammatory Activity
Another significant application of this compound is its potential as an anti-inflammatory agent:
Mechanism of Action
The mechanism of action of MMV011567 involves targeting the Plasmodium falciparum Na+ pump, PfATP4 . This pump is crucial for maintaining the parasite’s intracellular ion balance. By inhibiting PfATP4, MMV011567 disrupts the parasite’s ion homeostasis, leading to cell swelling and ultimately parasite death . This mechanism is similar to other PfATP4 inhibitors, but MMV011567 has unique structural features that contribute to its specific activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Core
3,4-Dimethoxyphenyl vs. 3,4-Diethoxyphenyl
Compounds in (e.g., 13, 14, 16, 17) replace the 3,4-dimethoxyphenyl group with 3,4-diethoxyphenyl. For example, 3-Chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide (16) has a higher melting point (260°C decomposition) than methoxy analogs, suggesting stronger intermolecular forces due to ethoxy’s bulk .
3,4-Dimethylphenyl Substitution
describes 3-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide, where methoxy groups are replaced with methyl.
Variations on the Benzamide Substituents
Heterocyclic Core Modifications
- Pyrrolo[2,3-b]pyridine Derivatives (): Compound 8k replaces oxadiazole with a pyrrolopyridine core but retains the 3,4-dimethoxyphenyl group.
- Thiadiazole and Oxadiazole Hybrids (): Derivatives like 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide introduce sulfur, which may alter redox properties or metal chelation capacity .
Biological Activity
3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of 367.78 g/mol. Its structure features a chloro group, a methoxy group, and an oxadiazole moiety, which are known to influence its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The detailed synthetic pathway often includes:
- Formation of the oxadiazole ring.
- Introduction of the chloro and methoxy substituents via electrophilic aromatic substitution reactions.
- Final amide bond formation through coupling reactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in anti-cancer and anti-inflammatory contexts.
Anticancer Activity
Several studies have demonstrated the anticancer properties of this compound:
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, it affects the expression levels of cyclins and cyclin-dependent kinases (CDKs), crucial for cell cycle regulation.
- Case Study : In vitro studies on A549 (lung cancer) and MCF7 (breast cancer) cell lines revealed significant reductions in cell viability with IC50 values ranging from 0.02 to 0.08 μmol/mL, indicating potent anticancer activity compared to standard drugs like doxorubicin .
Antioxidant Activity
The compound also exhibits antioxidant properties by scavenging free radicals. Its ability to reduce oxidative stress can contribute to its anticancer effects by protecting normal cells from damage during chemotherapy.
Data Table: Biological Activities Summary
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | A549 | 0.02 - 0.08 | Induction of apoptosis |
| Anticancer | MCF7 | 0.04 - 0.06 | Cell cycle arrest |
| Antioxidant | N/A | N/A | Free radical scavenging |
Research Findings
- In vitro Studies : Research has confirmed that the compound significantly inhibits the growth of cancer cells while sparing normal cells from toxicity .
- Mechanistic Insights : Studies indicate that the oxadiazole moiety plays a critical role in enhancing the compound's interaction with cellular targets involved in cancer progression .
- Comparative Analysis : When compared to other benzamide derivatives, this compound showed superior activity against specific cancer types due to its unique structural features .
Preparation Methods
Key Functional Groups
Table 1: Molecular Descriptors
Proposed Synthetic Routes
Synthesis of 4-(3,4-Dimethoxyphenyl)-1,2,5-Oxadiazol-3-Amine
-
Precursor Preparation : React 3,4-dimethoxybenzonitrile with hydroxylamine to form the corresponding amidoxime.
-
Cyclization : Treat the amidoxime with a dehydrating agent (e.g., phosphorus oxychloride) to yield the 1,2,5-oxadiazole ring.
Synthesis of 3-Chloro-4-Methoxybenzoyl Chloride
-
Chlorination : Treat 4-methoxybenzoic acid with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to form the acyl chloride.
-
Electrophilic Substitution : Introduce chlorine at the meta position using a Friedel-Crafts catalyst (e.g., AlCl₃).
Amide Coupling
React the oxadiazole amine with 3-chloro-4-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
Route 2: One-Pot Tandem Cyclization and Coupling
This method integrates oxadiazole formation and amide coupling in a single reaction vessel, reducing purification steps:
-
Prepare 3,4-dimethoxybenzamidoxime from 3,4-dimethoxybenzonitrile.
-
Combine with 3-chloro-4-methoxybenzoic acid and a coupling agent (e.g., HATU or EDCI) in the presence of PCl₃ to facilitate simultaneous cyclization and amide bond formation.
Optimization and Reaction Conditions
Table 2: Critical Reaction Parameters
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Challenges and Mitigation Strategies
-
Oxadiazole Instability : Use anhydrous conditions and avoid prolonged heating to prevent ring degradation.
-
Regioselective Chlorination : Employ directing groups or kinetic control to favor meta substitution.
-
Purification : Flash chromatography (SiO₂, 10% EtOAc/hexanes) effectively isolates the target compound.
Applications and Biological Relevance
As MMV011567, this compound exhibits drug-like properties (molecular weight: 389.78, logP: 3.52). Its preparation is critical for antimalarial and antibacterial screening campaigns .
Q & A
Q. Methodological Note :
- Critical Parameters : Reaction time (4–6 hours reflux), stoichiometric ratio (1:1.2 acid chloride to amine), and inert atmosphere (N₂) to prevent hydrolysis.
- Yield Optimization : Use of NaH as a base enhances nucleophilicity of the oxadiazole amine, improving coupling efficiency.
What spectroscopic and crystallographic methods are recommended for structural validation?
Q. Basic Characterization :
Q. Advanced Structural Analysis :
- Single-Crystal X-ray Diffraction : Orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters (e.g., a = 6.017 Å, b = 15.312 Å, c = 18.149 Å) provides definitive bond lengths and angles. Data collection via Bruker SMART CCD diffractometer with multi-scan absorption correction .
How can researchers assess the compound’s biological activity in vitro?
Q. Methodological Approach :
Q. Data Interpretation :
- Contradiction Handling : Discrepancies between biological activity and computational predictions (e.g., docking studies) may arise from solubility issues. Validate solubility in DMSO/PBS mixtures via nephelometry.
What advanced strategies improve synthetic yield and purity?
Q. Optimization Techniques :
- Coupling Agent Alternatives : Replace NaH with HATU or EDCI/HOBt for milder conditions.
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO, acetonitrile) to enhance reaction homogeneity.
- Chromatography : Flash column chromatography (silica gel, DCM/MeOH 99:1) for intermediates prone to byproduct formation .
Q. Case Study :
- Yield Improvement : Substituting DMF with DMSO increased yield from 47% to 62% in analogous benzamide syntheses .
How should researchers resolve contradictions between NMR and X-ray data?
Q. Example Scenario :
- Observed Discrepancy : NMR suggests planar amide conformation, while X-ray reveals slight torsion (5–10°).
- Resolution :
- Dynamic Effects : NMR time-averaged signals may mask torsional flexibility.
- Temperature-Dependent NMR : Collect data at 25°C and −40°C to detect conformational exchange broadening .
What computational methods predict electronic properties relevant to reactivity?
Q. Advanced Methodology :
Q. Application :
- Reactivity Prediction : High Fukui indices at the oxadiazole nitrogen indicate susceptibility to electrophilic attack, guiding functionalization strategies.
What pharmacological profiling strategies are applicable to this compound?
Q. Mechanistic Hypotheses :
- Target Identification : Screen against bacterial phosphopantetheinyl transferase (PPTase) enzymes due to structural similarity to inhibitors (e.g., trifluoromethylbenzamide derivatives). Use fluorescence polarization assays with FITC-labeled coenzyme A .
- Pathway Analysis : RNA-seq or metabolomics to identify disrupted biochemical pathways in bacterial models.
How does the compound’s stability vary under different storage conditions?
Q. Stability Protocol :
Q. Mitigation Strategies :
- Lyophilization for long-term storage (−20°C under argon).
What regioselectivity challenges arise during functionalization?
Q. Case Example :
- Nitration Attempts : Electrophilic substitution on the dimethoxyphenyl ring may yield para/ortho isomers. Use directing groups (e.g., Boc-protected amines) or DFT-predicted activation barriers to guide regioselectivity .
Q. Experimental Design :
- Competition Experiments : Compare reaction outcomes with mono-methoxy analogs to isolate electronic vs. steric effects.
How can structure-activity relationships (SAR) guide target identification?
Q. Advanced SAR Strategy :
- Analog Synthesis : Prepare derivatives with varied substituents (e.g., ethoxy instead of methoxy, halogen substitutions).
- Biological Testing : Correlate antiplasmodial IC₅₀ values with electronic (Hammett σ) and lipophilic (logP) parameters.
- Crystallographic Overlays : Superimpose active/inactive analogs onto target enzyme structures (e.g., PfPPTase) to identify critical interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
